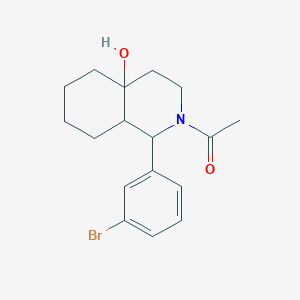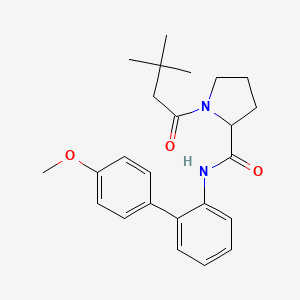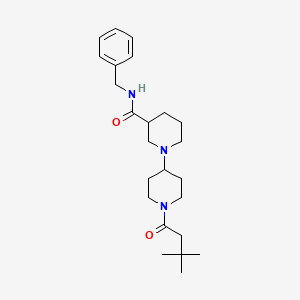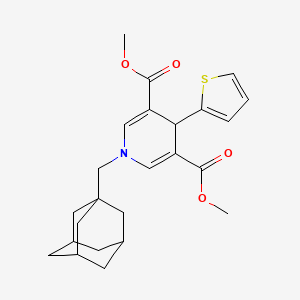![molecular formula C22H27N3O2S B6124164 3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6124164.png)
3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TTP488 and has been extensively studied for its ability to target the receptor for advanced glycation end products (RAGE).
Mécanisme D'action
TTP488 acts by binding to RAGE, which is a multi-ligand receptor that is involved in various physiological and pathological processes. RAGE is expressed in various tissues, including the brain, and is believed to play a role in the development of various diseases. By inhibiting the binding of ligands to RAGE, TTP488 is believed to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
TTP488 has been shown to have various biochemical and physiological effects, including reducing inflammation, improving insulin sensitivity, and inhibiting the growth and metastasis of cancer cells. These effects are believed to be mediated through the inhibition of RAGE signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TTP488 is its specificity for RAGE, which makes it a useful tool for studying the role of RAGE in various diseases. However, TTP488 has some limitations, including its low solubility and stability, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on TTP488, including:
1. Developing more stable and soluble analogs of TTP488 for use in experiments.
2. Investigating the potential therapeutic applications of TTP488 in other diseases, such as cardiovascular disease and neurodegenerative diseases.
3. Studying the mechanisms of action of TTP488 in more detail to better understand its effects on various physiological and pathological processes.
4. Investigating the potential side effects of TTP488 and developing strategies to minimize these effects.
Conclusion:
In conclusion, TTP488 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to target RAGE and has shown promise in various diseases, including Alzheimer's disease, diabetes, and cancer. Further research is needed to fully understand the potential of TTP488 and to develop more effective analogs for use in experiments.
Méthodes De Synthèse
The synthesis of TTP488 is a complex process that involves several steps. The starting material for the synthesis is 2-thienylmethylamine, which is reacted with 2-bromoacetophenone to form 2-(2-thienylmethyl)-1-phenylethanone. This intermediate is then reacted with piperidine and sodium borohydride to form 2-(4-phenyl-1-piperidinyl)ethanol. The final step involves the reaction of 2-(4-phenyl-1-piperidinyl)ethanol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form TTP488.
Applications De Recherche Scientifique
TTP488 has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, TTP488 has been shown to inhibit the binding of amyloid-beta to RAGE, which is believed to play a role in the development of the disease. In diabetes, TTP488 has been shown to reduce inflammation and improve insulin sensitivity. In cancer, TTP488 has been shown to inhibit the growth and metastasis of various cancer cell lines.
Propriétés
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-4-(thiophen-2-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c26-21(24-11-8-18(9-12-24)17-5-2-1-3-6-17)15-20-22(27)23-10-13-25(20)16-19-7-4-14-28-19/h1-7,14,18,20H,8-13,15-16H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXDTONSXBQLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)CC3C(=O)NCCN3CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1H-tetrazol-1-yl)benzoyl]azepane](/img/structure/B6124091.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124095.png)

![2-{1-(4-ethoxybenzyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124133.png)
![3-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6124146.png)
![methyl 4-(4-{[2-(methoxymethyl)-1-piperidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B6124150.png)

![5-{[(2-fluorobenzyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6124161.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6124170.png)


![7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6124190.png)
![2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6124208.png)